Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate
Description
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a heterocyclic compound featuring a fused acenaphthene-thiazole core linked to a methyl benzoate ester via a carbamoyl group. The acenaphthene moiety provides rigidity and planar aromaticity, while the thiazole ring introduces nitrogen and sulfur heteroatoms, enhancing electronic diversity. This structural combination suggests applications in materials science (e.g., organic semiconductors) or medicinal chemistry (e.g., enzyme inhibition) due to its capacity for π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
IUPAC Name |
methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHDQURXXDFZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by its fusion with the acenaphthene moiety. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the fusion steps and continuous flow reactors for the esterification process. The use of catalysts and solvents would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Acenaphthene-Thiazole Cores
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5)
- Molecular Formula : C₂₄H₁₆N₂OS (MW 380.5)
- Key Differences : Replaces the methyl benzoate ester with a naphthamide group.
- The bulkier naphthyl substituent could hinder crystallinity or solubility in polar solvents .
Thiazol-5-ylmethyl Carbamate Analogs (PF 43(1))
- Examples :
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate
- Key Differences : Thiazole rings are functionalized with carbamates and complex side chains (e.g., hydroperoxypropan, diphenylhexane).
- However, these features may complicate synthetic routes compared to the target compound’s simpler ester linkage .
Benzothiadiazole Derivatives
DTCPB (7-(4-(Di-p-tolylamino)phenyl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)
- Key Differences: Replaces the acenaphthene-thiazole core with a benzothiadiazole ring and di-p-tolylamino substituents.
- Implications: The electron-rich di-p-tolylamino group enhances hole-transport properties in organic electronics, while the nitrile group increases dipole interactions. The planar benzothiadiazole system may exhibit stronger π-π stacking than the fused acenaphthene-thiazole, favoring charge transport in materials .
DTCTB (7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile)
- Key Differences: Incorporates a thiophene linker between the benzothiadiazole and di-p-tolylamino groups.
- Implications : The thiophene spacer improves conjugation length and redox activity, beneficial for optoelectronic applications. However, increased molecular flexibility may reduce thermal stability compared to the rigid acenaphthene-thiazole framework .
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Acenaphthene-thiazole | Methyl benzoate ester, carbamoyl | ~408.4* | High rigidity, moderate polarity |
| N-(Acenaphthenothiazol-8-yl)-1-naphthamide | Acenaphthene-thiazole | Naphthamide | 380.5 | Enhanced H-bonding, lower solubility |
| DTCPB | Benzothiadiazole | Di-p-tolylamino, nitrile | ~439.5 | Strong hole transport, high dipole |
| DTCTB | Benzothiadiazole-thiophene | Di-p-tolylamino, nitrile, thiophene | ~465.5 | Extended conjugation, redox activity |
| Thiazol-5-ylmethyl Carbamate (PF 43(1)) | Thiazole-carbamate | Hydroperoxypropan, diphenylhexane | ~800–900 | High lipophilicity, oxidative reactivity |
*Estimated based on structural similarity to .
Research Findings and Implications
- Electronic Properties : The target compound’s acenaphthene-thiazole core may offer intermediate electronic properties between rigid benzothiadiazoles (e.g., DTCPB) and flexible thiophene-linked analogs (e.g., DTCTB), making it suitable for balanced charge transport in organic electronics .
- Solubility and Stability : The methyl benzoate ester likely improves solubility in organic solvents compared to the naphthamide analog, while maintaining better hydrolytic stability than amides or hydroperoxy-containing carbamates .
- Biological Interactions : The carbamoyl group’s hydrogen-bonding capability could enhance target binding in enzyme inhibition, though bulkier substituents (e.g., diphenylhexane in PF 43(1) compounds) may offer stronger hydrophobic interactions .
Biological Activity
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₅N₃O₂S
Biological Activity Overview
This compound exhibits various biological activities that are significant in pharmacological research. Some of the key areas of focus include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Research indicates that it may have antimicrobial effects against certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in key biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cell survival and proliferation.
- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways associated with cell growth and apoptosis.
Case Studies
-
Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 -
Antimicrobial Activity Study :
- Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for bacteria and 64 µg/mL for fungi.
- Table 2 presents the antimicrobial activity data:
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Candida albicans 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
